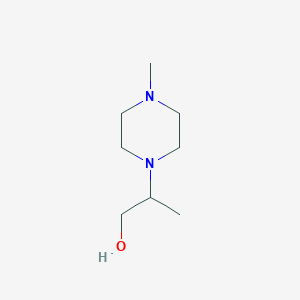

2-(4-Methylpiperazin-1-yl)propan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

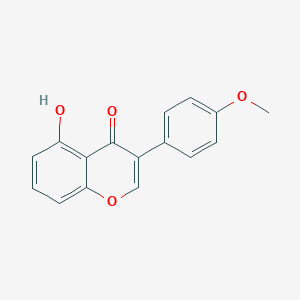

2-(4-Methylpiperazin-1-yl)propan-1-ol is a chemical compound that is used in the treatment of schizophrenia and related psychoses . It is a component of olanzapine, a medication used to treat mental health conditions .

Synthesis Analysis

The synthesis of 2-(4-Methylpiperazin-1-yl)propan-1-ol involves reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .Molecular Structure Analysis

The molecular structure of 2-(4-Methylpiperazin-1-yl)propan-1-ol is complex. The diazepine ring of the olanzapine exists in a puckered conformation with the thiophene and phenyl rings making a dihedral angle of 57.66 (7)° and the piperazine ring adopts a chair conformation with the methyl group in an equatorial position .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(4-Methylpiperazin-1-yl)propan-1-ol include a density of 1.0±0.1 g/cm3, a boiling point of 252.8±25.0 °C at 760 mmHg, and a melting point of 111.6±21.8 °C .Scientific Research Applications

Electro-Optic Device Fabrication

The compound has been utilized in the synthesis of organic non-linear optical (NLO) crystals, which are crucial for electro-optic device applications. These devices include photonics, electro-optic modulation, frequency mixing, optical switching, optical data storage, and energy storage devices. The material’s low dielectric constant and loss confirm its quality and lesser defects, making it suitable for device fabrication .

Anti-Inflammatory Pharmaceuticals

A derivative of this compound has shown significant anti-inflammatory effects. It has been tested for its ability to reduce pain and inflammation in various models, including acetic acid-induced abdominal writhing and carrageenan-induced paw oedema. The compound’s efficacy in reducing pro-inflammatory cytokines like IL-1β and TNF-α makes it a potential candidate for developing new anti-inflammatory drugs .

Antimicrobial Activity

Piperazine derivatives, including those related to 2-(4-Methylpiperazin-1-yl)propan-1-ol, have been explored for their antimicrobial properties. Molecular modeling and docking simulations have shown that these compounds can interact with bacterial enzymes, potentially inhibiting bacterial growth and serving as a basis for new antibacterial agents .

Asymmetric Synthesis of Amino Acids

The compound has been used in the asymmetric synthesis of amino acids, which are building blocks for peptides and proteins. The process involves the deprotection of ester groups and isolation of the amino acid as a dihydrochloride salt. This method provides a scalable and efficient synthesis route for optically pure amino acids, which are essential for pharmaceutical applications .

Optoelectronic Applications

Due to its ability to emit blue light, the compound is also a potential candidate for optoelectronic applications. The material’s negative photoconducting nature, which may result from the reduction of charge carriers, is advantageous for the development of optoelectronic devices .

Material Science Research

The compound’s properties, such as thermal and mechanical stabilities, are of interest in material science research. Its non-centrosymmetric nature and NLO properties make it a subject of study for developing materials with specific optical characteristics .

Analytical Chemistry

In analytical chemistry, the compound’s derivatives can be used as reagents or indicators due to their optical properties. Their interaction with other chemicals can lead to changes in color or fluorescence, which can be measured and used for analytical purposes .

Chemical Engineering

The synthesis and crystallization processes of this compound’s derivatives provide insights into crystal growth techniques and material processing. These processes are relevant for chemical engineering, where the development of new materials and efficient production methods is crucial .

Safety and Hazards

The safety data sheet for a similar compound, (4-methylpiperazin-1-yl)benzaldehyde, indicates that it causes severe skin burns and eye damage, may cause respiratory irritation, and is harmful if swallowed or in contact with skin . It is recommended to use only outdoors or in a well-ventilated area, and to wear protective gloves, clothing, and eye/face protection when handling the compound .

Future Directions

properties

IUPAC Name |

2-(4-methylpiperazin-1-yl)propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-8(7-11)10-5-3-9(2)4-6-10/h8,11H,3-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCRWIAUNUXORIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)N1CCN(CC1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80609257 |

Source

|

| Record name | 2-(4-Methylpiperazin-1-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1811-57-0 |

Source

|

| Record name | 2-(4-Methylpiperazin-1-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80609257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Tricyclo[5.2.1.02,6]dec-4-enyl prop-2-enoate](/img/structure/B155442.png)